molecular formula C24H23NO4 B3450341 1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}indoline

1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}indoline

Cat. No. B3450341
M. Wt: 389.4 g/mol
InChI Key: HIWRDHGORWQJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}indoline, commonly referred to as AMFI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMFI is a furoindoline derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of AMFI is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of protein kinase C, the inhibition of NF-κB activation, and the modulation of the MAPK signaling pathway. AMFI has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
AMFI has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. AMFI has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

AMFI has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, one limitation of AMFI is its low bioavailability, which may limit its potential applications in vivo.

Future Directions

There are several future directions for the study of AMFI, including the investigation of its potential applications in medicine, agriculture, and material science. Further studies are needed to elucidate the mechanism of action of AMFI and to determine its potential toxicity and side effects. Additionally, the development of novel synthesis methods for AMFI may improve its yield and purity.

Scientific Research Applications

AMFI has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, AMFI has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In agriculture, AMFI has been studied for its potential use as a pesticide and plant growth regulator. In material science, AMFI has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

2,3-dihydroindol-1-yl-[5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-3-6-17-9-11-21(23(15-17)27-2)28-16-19-10-12-22(29-19)24(26)25-14-13-18-7-4-5-8-20(18)25/h3-5,7-12,15H,1,6,13-14,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWRDHGORWQJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(O2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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